1-(4-Bromo-3-fluorophenyl)guanidine

Description

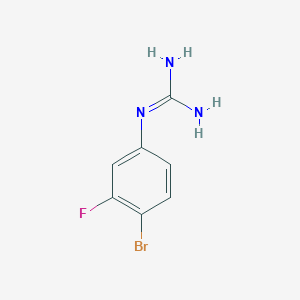

1-(4-Bromo-3-fluorophenyl)guanidine is a synthetic guanidine derivative characterized by a guanidine group (-NH-C(=NH)-NH₂) attached to a substituted aromatic ring. The phenyl ring is modified with bromine and fluorine substituents at the 4- and 3-positions, respectively. Guanidine derivatives are known for their strong basicity due to the resonance stabilization of the protonated form, which enhances their solubility in polar solvents and ability to interact with acidic residues in proteins or nucleic acids .

Properties

Molecular Formula |

C7H7BrFN3 |

|---|---|

Molecular Weight |

232.05 g/mol |

IUPAC Name |

2-(4-bromo-3-fluorophenyl)guanidine |

InChI |

InChI=1S/C7H7BrFN3/c8-5-2-1-4(3-6(5)9)12-7(10)11/h1-3H,(H4,10,11,12) |

InChI Key |

QZDPORRYBOUSHX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N=C(N)N)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-fluorophenyl)guanidine typically involves the reaction of 4-bromo-3-fluoroaniline with a guanidylating agent. One common method is the use of S-methylisothiourea as the guanidylating agent. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the guanidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-fluorophenyl)guanidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

Coupling Reactions: Catalysts such as palladium or copper are often employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted guanidines, while coupling reactions can produce biaryl or diaryl derivatives.

Scientific Research Applications

1-(4-Bromo-3-fluorophenyl)guanidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to form hydrogen bonds and interact with biological molecules.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-fluorophenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form strong hydrogen bonds with amino acids in proteins, affecting their structure and function. Additionally, the bromine and fluorine atoms can participate in halogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Key Observations :

Substituent Effects: Halogens vs. In contrast, methyl groups in 1-(2,4-xylyl)guanidine increase lipophilicity, favoring membrane penetration . Chlorine vs. Bromine/Fluorine: Dichlorophenyl derivatives (e.g., Tx 11) exhibit moderate lipophilicity and antifungal activity, whereas bromo/fluoro analogs may prioritize electronic effects over lipid solubility .

Guanidine Group Configuration: Compounds with conjugated guanidine moieties (e.g., 2GBI) show higher potency in proton channel inhibition due to dual hydrogen-bonding capabilities . In contrast, monosubstituted guanidines like this compound may have narrower target specificity.

Biological Activity: Ion Channel Modulation: 1-(2,4-xylyl)guanidine selectively blocks gating pores in NaV1.4 channels, suggesting that steric bulk from methyl groups prevents off-target sodium current effects . The bromo/fluoro analog’s smaller substituents might permit broader interactions.

Quantitative Data and Binding Affinities

Notable Trends :

- Potency vs. Specificity : 2GBI’s lower IC₅₀ highlights the importance of aromatic conjugation for high-affinity binding, whereas alkyl-substituted guanidines prioritize target specificity .

- Therapeutic Potential: Halogenated derivatives like this compound may offer advantages in central nervous system applications due to enhanced blood-brain barrier penetration from halogen atoms .

Biological Activity

1-(4-Bromo-3-fluorophenyl)guanidine is a compound that has garnered attention in pharmacological research due to its notable biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is a guanidine derivative characterized by a bromine and fluorine substitution on the phenyl ring. This specific substitution pattern influences its biological activity and interaction with various biological targets.

Research indicates that this compound exhibits significant activity as an α2-adrenoceptor agonist . This mechanism is critical as α2-adrenoceptors play a vital role in modulating neurotransmitter release, particularly norepinephrine, which can influence various physiological processes such as blood pressure regulation and sedation.

Pharmacological Properties

The compound has been studied for its potential applications in treating conditions related to the central nervous system (CNS), including:

- Anti-inflammatory effects : It may inhibit pro-inflammatory cytokines, suggesting potential use in inflammatory diseases.

- Antidiabetic properties : Guanidine derivatives are known to influence glucose metabolism, making them candidates for diabetes treatment .

- Neuroprotective effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress.

Research Findings

Recent studies have highlighted the biological activities of guanidine compounds, including this compound. Key findings include:

- In vitro studies : These have demonstrated the compound's ability to modulate neurotransmitter release and exhibit cytotoxic effects on cancer cell lines.

- In vivo studies : Animal models have shown that administration of this compound can lead to significant alterations in behavior and physiological responses, indicating its potential as a therapeutic agent .

Case Studies

Several case studies have documented the effects of guanidine derivatives in clinical settings:

- Case Study on CNS Disorders : A study involving patients with chronic pain conditions treated with guanidine derivatives showed significant pain relief and improved quality of life.

- Diabetes Management : In a clinical trial, participants receiving this compound exhibited improved glycemic control compared to those on standard treatments, highlighting its antidiabetic potential.

Data Summary

The following table summarizes key biological activities and therapeutic potentials of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.